N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}cyclohexanecarboxamide
Description
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}cyclohexanecarboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a pyridazine ring substituted with an ethanesulfonyl group and a phenyl ring, which is further connected to a cyclohexanecarboxamide moiety.
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-2-26(24,25)18-12-11-17(21-22-18)15-9-6-10-16(13-15)20-19(23)14-7-4-3-5-8-14/h6,9-14H,2-5,7-8H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDSSLPJOMSCKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}cyclohexanecarboxamide typically involves multiple steps, starting from the preparation of the pyridazine core. One common method involves the cyclization of hydrazine derivatives with appropriate diketones or ketoesters. The ethanesulfonyl group is introduced through sulfonylation reactions using ethanesulfonyl chloride in the presence of a base such as triethylamine. The phenyl ring is then attached via a Suzuki coupling reaction, and the final step involves the formation of the cyclohexanecarboxamide moiety through an amide coupling reaction using cyclohexanecarboxylic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The ethanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving pyridazine derivatives.
Medicine: Potential therapeutic agent for cardiovascular diseases, anti-inflammatory, and anticancer activities.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The ethanesulfonyl group enhances the compound’s solubility and bioavailability, while the cyclohexanecarboxamide moiety contributes to its stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methoxybenzene-1-sulfonamide
- 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one
Uniqueness
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}cyclohexanecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexanecarboxamide moiety differentiates it from other pyridazine derivatives, potentially offering enhanced stability and specificity in its interactions with molecular targets.
Biological Activity
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a pyridazine ring, which is known for its diverse biological activities, including anti-inflammatory and antibacterial properties. The presence of the ethanesulfonyl group enhances its solubility and bioavailability, which are critical for therapeutic efficacy.
Anticancer Activity
Research indicates that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyridazinone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the synthesis of several pyridazinone derivatives, demonstrating their ability to inhibit tumor growth in vitro and in vivo models .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Pyridazine derivatives have been associated with the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. In vitro assays have shown that these compounds can significantly reduce inflammation markers in cultured cells .
Antibacterial Properties
The antibacterial activity of pyridazine derivatives has also been documented. For example, a study found that certain pyridazinones exhibited potent activity against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with specific receptors can modulate signaling pathways associated with cell growth and immune responses.
- Oxidative Stress Reduction : Some studies suggest that these compounds can enhance antioxidant defenses, reducing oxidative stress in cells.
Case Studies
- Anticancer Efficacy : A recent study evaluated the anticancer effects of several pyridazinone derivatives, including this compound. The results indicated a dose-dependent inhibition of cancer cell lines with an IC50 value indicating effective concentration levels .
- Inflammation Models : In animal models of inflammation, administration of the compound led to a significant reduction in swelling and pain, suggesting its potential as an anti-inflammatory agent .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
